molecular formula C10H10BrN3O2 B1486863 Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2344861-89-6

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1486863
CAS No.: 2344861-89-6
M. Wt: 284.11 g/mol
InChI Key: QLLGIVVEEFCHPP-UHFFFAOYSA-N
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Description

Overview of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

This compound is a heterocyclic compound characterized by its fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring with specific substituents at defined positions. The molecular formula of this compound is C₁₀H₁₀BrN₃O₂, with a molecular weight of approximately 284.11 grams per mole. The compound belongs to the broader class of imidazo[1,2-a]pyrazines, which are recognized for their structural resemblance to naturally occurring purines and their potential as bioisosteres in medicinal chemistry applications.

The structural architecture of this compound incorporates several key functional groups that contribute to its chemical reactivity and biological activity. The bromine substituent at the 8-position serves as a versatile handle for further synthetic modifications through nucleophilic substitution reactions or cross-coupling processes. The methyl group at the 6-position influences the electronic properties of the heterocyclic system and can affect both the compound's stability and its interaction with biological targets. The ethyl carboxylate moiety at the 2-position provides opportunities for hydrolysis to the corresponding carboxylic acid or reduction to alcohols, thereby expanding the synthetic utility of the molecule.

Research has indicated that the imidazo[1,2-a]pyrazine core structure exhibits remarkable stability under various reaction conditions while maintaining the ability to undergo selective transformations at specific positions. The compound's structural features position it as an important building block for the development of more complex molecular architectures with enhanced biological properties. Studies have demonstrated that strategic modifications of the substituents can lead to compounds with improved pharmacokinetic properties and enhanced selectivity for specific biological targets.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the imidazo[1,2-a]pyrazine family. Imidazo[1,2-a]pyrazines have emerged as privileged scaffolds in drug discovery due to their ability to mimic the hydrogen bonding patterns and electronic properties of adenine while offering enhanced synthetic accessibility. This structural mimicry has led to their incorporation into numerous bioactive molecules with applications ranging from antimicrobial agents to enzyme inhibitors.

The heterocyclic framework of imidazo[1,2-a]pyrazines provides multiple sites for functionalization, allowing chemists to systematically explore structure-activity relationships through the introduction of diverse substituents. Research has shown that modifications at different positions of the heterocyclic core can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties. The bromine substituent in this compound exemplifies this principle, as it can be readily displaced by nucleophiles to introduce various functional groups including amines, thiols, and carbon-based substituents.

Contemporary studies have highlighted the synthetic versatility of imidazo[1,2-a]pyrazine derivatives in multicomponent reactions and cascade processes. These compounds can serve as substrates for various catalytic transformations including palladium-catalyzed cross-coupling reactions, copper-catalyzed amination processes, and organocatalyzed functionalization reactions. The ability to perform such transformations on the imidazo[1,2-a]pyrazine scaffold has opened new avenues for the rapid assembly of complex molecular libraries with potential therapeutic applications.

Structural Feature Chemical Impact Synthetic Utility
Imidazo[1,2-a]pyrazine core Enhanced stability and planarity Platform for diverse functionalizations
8-Bromo substituent Electrophilic reactivity center Nucleophilic substitution reactions
6-Methyl group Electronic modulation Steric and electronic tuning
2-Ethyl carboxylate Ester functionality Hydrolysis and reduction reactions

Historical Context and Discovery

The development of imidazo[1,2-a]pyrazine chemistry can be traced to the broader evolution of fused heterocyclic systems in organic chemistry during the late twentieth century. The initial synthetic approaches to imidazo[1,2-a]pyrazines were developed as extensions of established methods for constructing imidazo[1,2-a]pyridines and related bicyclic systems. Early researchers recognized the potential of these scaffolds as adenine mimetics and began exploring their synthetic accessibility through condensation reactions between aminopyrazines and α-haloketones.

The specific synthesis of this compound and related derivatives gained momentum in the early 2000s as medicinal chemists sought to expand the diversity of available heterocyclic building blocks. The introduction of halogen substituents, particularly bromine, at specific positions on the imidazo[1,2-a]pyrazine core was driven by the recognition that such modifications could enhance the compound's reactivity and provide handles for further synthetic elaboration.

Methodological advances in heterocyclic synthesis have contributed significantly to the accessibility of this compound. The development of efficient cyclization protocols using various catalysts including iodine, copper salts, and organic bases has enabled the preparation of these compounds in good yields and with high regioselectivity. Recent innovations in multicomponent reaction chemistry have further streamlined the synthesis of imidazo[1,2-a]pyrazine derivatives, allowing for the rapid generation of compound libraries with diverse substitution patterns.

The historical development of this compound class has been marked by continuous improvements in synthetic methodology and an expanding understanding of structure-activity relationships. Modern synthetic approaches emphasize atom economy, environmental sustainability, and operational simplicity, leading to the development of one-pot synthetic procedures and catalytic processes that minimize waste generation. These advances have made this compound and related compounds more accessible to researchers across various disciplines.

Scope and Objectives of Research

Contemporary research involving this compound encompasses multiple objectives spanning synthetic methodology development, structure-activity relationship studies, and biological evaluation. A primary focus of current investigations involves the systematic exploration of substitution patterns on the imidazo[1,2-a]pyrazine scaffold to identify compounds with enhanced biological activity and improved pharmacokinetic properties. Researchers are particularly interested in understanding how the bromine substituent at the 8-position influences the compound's reactivity and its ability to interact with biological targets.

Synthetic methodology development represents another major area of research focus, with investigators seeking to develop more efficient and environmentally sustainable routes to this compound and its analogs. Current efforts include the development of catalytic processes that can introduce multiple substituents in a single synthetic operation, as well as the exploration of alternative synthetic strategies that avoid the use of hazardous reagents or harsh reaction conditions. The development of scalable synthetic routes is particularly important for enabling larger-scale biological studies and potential pharmaceutical applications.

Biological evaluation studies aim to characterize the pharmacological profiles of this compound and related compounds across a range of therapeutic targets. Research objectives include the identification of compounds with potent activity against cancer cell lines, antimicrobial properties against resistant pathogens, and selective enzyme inhibition capabilities. These studies often involve systematic structure-activity relationship analyses to identify the structural features that are critical for biological activity and selectivity.

Research Area Primary Objectives Expected Outcomes
Synthetic Methodology Develop efficient synthetic routes Improved accessibility and scalability
Structure-Activity Relationships Identify key structural features Enhanced biological activity
Biological Evaluation Characterize pharmacological profiles Therapeutic lead identification
Mechanistic Studies Understand molecular interactions Rational drug design insights

Properties

IUPAC Name

ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5-14-4-6(2)12-8(11)9(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLGIVVEEFCHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Antimicrobial Activity
Research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate, as antimicrobial agents. Studies have shown that compounds within this class exhibit significant activity against various bacterial strains, including multidrug-resistant organisms. For instance, the compound has been identified as a narrow-spectrum inhibitor of Streptococcus species, indicating its potential use in treating infections caused by these pathogens .

Anticancer Properties
Imidazo[1,2-a]pyrazine derivatives have also been explored for their anticancer properties. Research indicates that modifications at the 8-position of the imidazo[1,2-a]pyrazine ring can enhance the compound's ability to inhibit cancer cell proliferation. A study focused on the inhibition of the PI3K pathway demonstrated that certain derivatives possess nanomolar potency against PI3Kα-addicted cancer cells, leading to induced apoptosis and cell cycle arrest . This suggests a promising avenue for developing targeted cancer therapies.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions. For example, one synthesis route involves the treatment of ethyl bromopyruvate with specific amines in the presence of a base to yield the desired imidazo compound . This method highlights the compound's versatility and adaptability in organic synthesis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that substitutions at various positions on the imidazo ring significantly influence biological activity. For instance, modifications at the 6 and 8 positions can enhance potency against specific targets such as PI3Kα or bacterial strains .

Case Studies and Research Findings

StudyFocusFindings
Anderson et al., 2003CDK InhibitorsIdentified imidazo derivatives as effective inhibitors of cyclin-dependent kinases (CDKs), crucial in cancer cell cycle regulation.
Moraski et al., 2023Anti-TB ActivityReported promising anti-TB activity for imidazo derivatives with MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
Recent DevelopmentsPI3K InhibitionCompounds showed significant activity against PI3Kα with acceptable ADME properties, indicating potential for drug development in oncology .

Mechanism of Action

The mechanism by which Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Analogues

The compound’s reactivity and applications are highly dependent on substituent positions and types. Below is a comparison with structurally related derivatives:

Table 1: Substituent Variations in Imidazo[1,2-a]pyrazine Derivatives
Compound Name Substituents (Positions) Key Properties/Applications Reference
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate Br (8), CH₃ (6), COOEt (2) Intermediate for kinase inhibitors; halogen facilitates cross-coupling
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Br (6,8), COOEt (2) Enhanced electrophilicity for dual substitution reactions
6-Bromo-8-(thiophen-2-yl)imidazo[1,2-a]pyrazine Br (6), thiophene (8) Used in Pd-catalyzed arylation; potential optoelectronic applications
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate Br (6), 4-methylpiperazine (8), COOEt (2) Enhanced solubility; CNS-targeting pharmacophores
Imidazo[1,2-a]pyrazine-2-carboxylic acid COOH (2) Precursor for carboxamide derivatives; antimicrobial activity

Key Observations :

  • Halogen Position : Bromine at position 8 (target compound) vs. 6 (e.g., 6-bromo-8-thiophene) alters regioselectivity in cross-coupling reactions .
  • Ester vs. Acid : The ethyl ester group (COOEt) in the target compound improves lipophilicity compared to the carboxylic acid (COOH), which is more polar and suited for salt formation .
  • Piperazine Substitution : Introducing a 4-methylpiperazine group at position 8 enhances blood-brain barrier penetration, making it relevant for neuroactive drugs .

Reactivity Insights :

  • The bromine at position 8 in the target compound enables Pd-catalyzed cross-coupling (e.g., Suzuki, Heck), a feature shared with 6-bromo-8-thiophene derivatives .
  • Microwave irradiation significantly improves synthesis efficiency (e.g., 90% yield for the parent ester) compared to conventional heating .

Critical Analysis :

  • The methyl group at position 6 in the target compound may sterically hinder interactions with certain enzymes, unlike unsubstituted analogs like imidazo[1,2-a]pyrazine-2-carboxylic acid, which shows broader antimicrobial activity .
  • Piperazine-substituted derivatives (e.g., ) exhibit improved pharmacokinetics but require rigorous toxicity profiling .

Biological Activity

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrN3O2C_9H_9BrN_3O_2 with a molecular weight of approximately 191.187 g/mol. The compound features a bromine atom at the 8th position and an ethyl group at the 6th position of the imidazo[1,2-a]pyrazine ring.

PropertyValue
Molecular FormulaC9H9BrN3O2
Molecular Weight191.187 g/mol
Density1.3 ± 0.1 g/cm³
Melting PointNot Available
Boiling PointNot Available

Mechanisms of Biological Activity

Research indicates that compounds in the imidazo[1,2-a]pyrazine family exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : this compound may inhibit specific cytochrome P450 enzymes involved in drug metabolism and detoxification processes .
  • Receptor Interaction : The compound may interact with molecular targets such as receptors or enzymes, influencing pathways related to disease processes, including inflammation and cancer cell proliferation .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties against oxidative stress-induced cell damage, possibly by modulating apoptotic pathways in neuronal cells .

In Vitro Studies

  • Anti-Cancer Activity : A study investigated the effects of imidazo[1,2-a]pyrazine derivatives on various cancer cell lines. This compound exhibited significant inhibitory activity against A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma) cell lines with IC50 values of 9.4 µM and 7.8 µM respectively .
  • Cholinesterase Inhibition : The compound demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition was measured with an IC50 value of 2.6 nM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

In Vivo Studies

Research involving animal models has shown that derivatives of imidazo[1,2-a]pyrazine can reduce infarct size in models of cerebral ischemia-reperfusion injury. This suggests that this compound may have therapeutic potential in stroke management by protecting neuronal tissue from oxidative damage .

Preparation Methods

Starting Material Preparation: 3-Bromo-2-amino-5-methylpyrazine

  • Synthesis of 3-bromo-2-amino-5-methylpyrazine is typically achieved by bromination of 2-amino-5-methylpyrazine.
  • Preferred brominating agent: N-bromosuccinimide (NBS) is favored over molecular bromine or bromine in pyridine due to cleaner reactions and easier workup.
  • Reaction conditions: Bromination occurs via electrophilic aromatic halogenation at the position of highest electron density, selectively yielding the 3-bromo derivative without allylic bromination.
  • Purification: The crude product is purified by column chromatography using 5% ethyl acetate in hexane as eluent, yielding white crystals with about 75% yield and melting point 58-60°C.

Formation of the Imidazo[1,2-a]pyrazine Ring with Ethyl Carboxylate at C-2

  • Cyclization step: The 3-bromo-2-amino-5-methylpyrazine reacts with acyl bromides or ethyl chloroformate derivatives to form the imidazo ring fused to the pyrazine.
  • Typical procedure: Stirring a solution of 3-bromo-5-methyl-2-aminopyrazine with ethyl carboxylate-containing acyl bromide in acetone at room temperature until precipitation occurs.
  • Isolation: The precipitated solid is filtered, washed with water, and dried under vacuum to yield 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine derivatives.

Bromination at the 8-Position

  • Regioselective bromination at the 8-position of the imidazo[1,2-a]pyrazine ring is accomplished by treatment with NBS.
  • Reaction conditions: NBS is added at 0–5°C to a stirred solution of the imidazo derivative in ethanol, then stirred at room temperature until completion (monitored by TLC).
  • Product isolation: The solid product precipitates out, is filtered, washed with water, and dried under vacuum.
  • Yields: This method provides high regioselectivity and good yields of 3-bromo-2,8-disubstituted imidazo[1,2-a]pyrazine derivatives.

Alternative Synthetic Route: Synthesis of 6-Bromoimidazo[1,2-a]pyridine Analogues

  • Although focused on pyrazine derivatives, a related method for synthesizing 6-bromoimidazo[1,2-a]pyridine may provide insights.
  • Key reaction: 2-amino-5-bromopyridine reacts with 40% aqueous monochloroacetaldehyde in the presence of alkali (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine).
  • Conditions: Reaction performed at 25–55°C for 2–24 hours in solvents like ethanol or water.
  • Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane mixture.
  • Yields: Product yields range from 35% to 72%, depending on alkali and solvent used. The procedure offers mild conditions and high purity products.

Comparative Data Table of Key Preparation Steps and Conditions

Step Reagents & Conditions Solvent Temperature (°C) Reaction Time Yield (%) Notes
Bromination of 2-amino-5-methylpyrazine NBS (1 equiv) Acetic acid or acetone Room temp 2-4 h ~75 Selective bromination at 3-position
Cyclization with ethyl carboxylate acyl bromide Acyl bromide (1 equiv) Acetone Room temp Until precipitation Not specified Precipitation of 2-substituted product
Bromination at 8-position NBS (1.2 equiv) Ethanol 0–5°C to RT Until completion (TLC) High Regioselective, clean reaction
Alternative method for 6-bromoimidazo[1,2-a]pyridine 2-amino-5-bromopyridine + 40% monochloroacetaldehyde + alkali Ethanol or water 25–55 2–24 h 35–72 Mild, scalable, recrystallization purification

Research Findings and Observations

  • NBS as a brominating agent is preferred for both initial bromination and regioselective substitution due to its efficiency and cleaner reaction profile compared to molecular bromine.
  • Alkali choice impacts yield: Sodium bicarbonate and sodium carbonate provide better yields and product purity than sodium hydroxide or triethylamine in the cyclization step.
  • Solvent effects: Ethanol and acetone are commonly used solvents facilitating good solubility and reaction rates. Water can also be used effectively in some cyclization steps.
  • Purification: Recrystallization from ethyl acetate/hexane mixtures yields high-purity crystalline products suitable for further applications.
  • Reaction monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, especially during bromination steps.
  • Yields: Overall yields vary depending on reaction conditions but are generally moderate to high, with optimized protocols achieving up to 72% yield for key intermediates.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under reflux in ethanol (95%) for 5–6 hours, followed by cooling, filtration, and crystallization . Bromination can be introduced using bromine or derivatives like 2-bromo-1-(6-bromo-3-pyridyl)ethanone under controlled conditions (e.g., heating at 80°C in 2-propanol with sodium bicarbonate) .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • IR spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1748 cm⁻¹ for esters) .
  • NMR : ¹H NMR in DMSO-d₆ reveals peaks for ethyl groups (δ ~1.28 ppm, triplet) and aromatic protons (δ 7.95–9.14 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 192.06 [M+H]⁺ for ethyl ester derivatives) confirm molecular weight .

Q. What are the common challenges in purifying this compound?

Column chromatography (silica gel, 100–200 mesh) with gradients like 50% ethyl acetate in hexane is used to isolate the product. Recrystallization from ethanol or THF/water mixtures improves purity .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of imidazo[1,2-a]pyrazine derivatives?

Microwave-assisted synthesis reduces reaction times significantly. For example, irradiating pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate at 200 W for 30 minutes (150°C) achieves 90% yield, compared to traditional reflux methods . This method enhances regioselectivity and minimizes side reactions .

Q. How do crystallographic techniques resolve structural ambiguities in imidazo[1,2-a]pyrazine derivatives?

Single-crystal X-ray diffraction (using SHELX software) determines bond lengths, angles, and dihedral angles. For instance, studies on brominated analogs show dihedral angles of ~16.2° between pyridine and imidazo-pyrazine planes, critical for understanding electronic interactions . SHELXL refinement protocols are recommended for high-resolution data .

Q. How to address contradictory spectral data during characterization?

  • Contradictory NMR peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Unexpected LC-MS fragments : Perform HRMS or tandem MS to confirm fragmentation pathways.
  • IR vs. crystallography mismatches : Cross-validate with computational methods (e.g., DFT for vibrational frequencies) .

Q. What strategies improve the compound's reactivity in substitution reactions?

The bromine at position 8 is highly reactive. For nucleophilic substitutions:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids).
  • Optimize conditions (e.g., NaHCO₃ in 2-propanol at 80°C) to retain the ester group .

Q. How to mitigate low solubility in biological assays?

  • Use DMSO as a co-solvent (≤1% v/v) to maintain solubility without cytotoxicity.
  • Derivatize the ester to a carboxylate (via NaOH hydrolysis) for improved aqueous compatibility .

Q. What green chemistry approaches apply to its synthesis?

  • Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Use ionic liquids (e.g., 1-methylimidazole) or Mukaiyama’s reagent to reduce waste .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Synthesize analogs with varying substituents (e.g., halogen, methyl, methoxy).
  • Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains via broth dilution (MIC determination) .
  • Correlate electronic effects (Hammett σ values) with bioactivity trends.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.